molecular formula C19H16BrN3OS B2560221 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893972-87-7

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2560221
CAS No.: 893972-87-7
M. Wt: 414.32
InChI Key: SOIFQRRDSZSHIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a synthetic organic compound provided for research purposes. It belongs to a class of molecules featuring the 2,3-dihydroimidazo[2,1-b]thiazole scaffold, a bicyclic structure known to be of significant interest in medicinal chemistry . Compounds containing the imidazo[2,1-b]thiazole core have been extensively studied and demonstrate a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . The structure of this particular compound integrates a 4-bromophenylacetamide moiety, a feature common in molecules designed for pharmaceutical research due to its potential to influence biological target binding and pharmacokinetic properties . The presence of the bromophenyl group can be leveraged in further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex chemical libraries for drug discovery efforts . This product is intended for research and development applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c20-15-6-4-13(5-7-15)10-18(24)21-16-3-1-2-14(11-16)17-12-23-8-9-25-19(23)22-17/h1-7,11-12H,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIFQRRDSZSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-bromoaniline with 2,3-dihydroimidazo[2,1-b]thiazole derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity Reference
Target Compound Dihydroimidazothiazole 4-Bromophenyl, acetamide N/A (Theoretical potential)
Compound 18 Imidazothiazole Piperidinylsulfonyl-phenyl Anti-HIV (IC₅₀: 7.5–15.6 μM)
SRT1720 Imidazothiazole Quinoxaline-carboxamide SIRT1 agonist
FPR2 Agonist (Pyridazinone derivative) Pyridazinone 4-Bromophenyl, 4-methoxybenzyl FPR2 activation
Anticancer Derivative Benzo[d]thiazole Triazole, thiazole Anticancer

Biological Activity

The compound 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a bromophenyl group , an imidazo[2,1-b]thiazole moiety , and an acetamide functional group . Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and bromine (Br), indicating a diverse range of interactions with biological targets.

The mechanism of action for 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves multiple pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, thereby modulating metabolic pathways.
  • Receptor Interaction: It can interact with various receptors, potentially altering signal transduction mechanisms.
  • Cytotoxic Effects: Research indicates that it may induce apoptosis in cancer cells through various pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • In vitro Studies: The compound has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay indicated significant cytotoxicity with IC50 values comparable to established anticancer agents like doxorubicin .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

  • Antibacterial and Antifungal Testing: In vitro assays demonstrated activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The turbidimetric method was used to quantify these effects, revealing that certain derivatives exhibited stronger antimicrobial activity than standard treatments .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for comparison with similar thiazole-bearing molecules. A summary of related compounds and their biological activities is presented below:

Compound NameStructural FeaturesNotable Activity
2-(4-fluorophenyl)-N-(4-(6-methylimidazo[2,1-b]thiazol-5-yl)phenyl)acetamideFluorine substitutionAnticancer activity
N-(4-chlorophenyl)-N'-(4-pyridin-3-yl)ureaChlorine substitutionAntimicrobial properties
5-Bromo-2-(4-methylphenyl)-N-(4-thiazol-5-yl)acetamideMethyl substitutionAntifungal activity

Case Studies

  • Case Study on Anticancer Efficacy:
    A study investigated the efficacy of 2-(4-bromophenyl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations that did not affect normal cell lines, suggesting selectivity for cancerous tissues .
  • Molecular Docking Studies:
    Molecular docking simulations were performed to predict the binding affinity of the compound to target proteins involved in cancer progression. The results highlighted strong interactions with key residues in the active sites of these proteins, supporting its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.